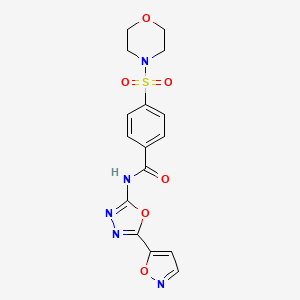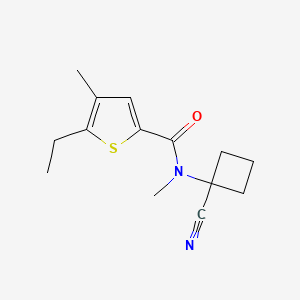![molecular formula C14H16N2O5S B2527334 4-Oxo-4-{[4-(1-pyrrolidinylsulfonyl)phenyl]amino}-2-butenoic acid CAS No. 315672-93-6](/img/structure/B2527334.png)
4-Oxo-4-{[4-(1-pyrrolidinylsulfonyl)phenyl]amino}-2-butenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Oxo-4-{[4-(1-pyrrolidinylsulfonyl)phenyl]amino}-2-butenoic acid is a compound that is part of a broader class of 4-oxo-2-butenoic acid derivatives. These derivatives are known for their biological activity and serve as versatile intermediates for further chemical derivatization. The specific compound , while not directly studied in the provided papers, shares structural similarities with the compounds that have been investigated for their potential as enzyme inhibitors and their interesting crystal structures.
Synthesis Analysis
The synthesis of 4-oxo-2-butenoic acid derivatives can be achieved through microwave-assisted aldol-condensation of glyoxylic acid with various methyl ketone derivatives. This method provides a general approach to these compounds, yielding moderate to excellent results depending on the nature of the substituents involved. Aryl derivatives, for instance, react best under conditions involving tosic acid, while aliphatic substrates prefer conditions with pyrrolidine and acetic acid .
Molecular Structure Analysis
The molecular structure of 4-oxo-4-(pyridin-2-ylamino)butanoic acid, a related compound, has been studied through single crystal X-ray diffraction. This compound crystallizes with two symmetry-independent molecules in the asymmetric unit, forming one-dimensional helical columns stabilized by hydrogen bonds and other interactions. The crystal structure is further characterized by the presence of supramolecular synthons, which are recurring structural motifs in the crystals of related compounds .
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-oxo-2-butenoic acid derivatives are influenced by their molecular structure. For instance, the presence of hydrogen bonding in the crystal structure can affect the compound's solubility and melting point. The specific substituents on the 4-oxo-2-butenoic acid core can also impact the compound's acidity, reactivity, and overall stability. The polymorphic nature of these compounds, as seen in the case of 4-oxo-4-(pyridin-2-ylamino)butanoic acid, indicates that they can exist in multiple forms with different physical properties .
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatization of 4-Oxo-4-{[4-(1-pyrrolidinylsulfonyl)phenyl]amino}-2-butenoic acid
4-oxo-2-butenoic acids are recognized for their biological relevance and versatility as intermediates in further derivatization processes. Uguen et al. (2021) demonstrated an innovative approach to synthesizing 4-oxo-2-butenoic acid through microwave-assisted aldol-condensation, showing effectiveness across a variety of substrates. The study underlines the importance of substituent effects, offering a methodological advancement in the synthesis of such acids with broad applicability (Uguen et al., 2021).
Wirkmechanismus
Target of Action
Based on its structure, it might interact with proteins or enzymes that have affinity for sulfonyl groups or carboxylic acids .
Mode of Action
Without specific information, it’s hard to determine the exact mode of action. The amino group and the sulfonyl group in the structure suggest that it might form hydrogen bonds with its target, while the carboxylic acid group might be involved in ionic interactions .
Biochemical Pathways
4-oxobutenoic acids are known to be biologically active and can serve as intermediates for further derivatization .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules in the environment. The sulfonyl group in the structure might make the compound more stable under certain conditions .
Eigenschaften
IUPAC Name |
(E)-4-oxo-4-(4-pyrrolidin-1-ylsulfonylanilino)but-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5S/c17-13(7-8-14(18)19)15-11-3-5-12(6-4-11)22(20,21)16-9-1-2-10-16/h3-8H,1-2,9-10H2,(H,15,17)(H,18,19)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXCLSMGDZDOYEU-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24788627 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

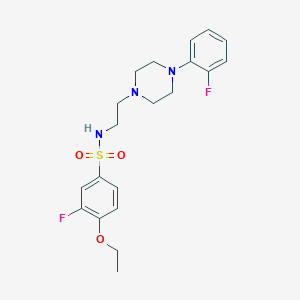
![N-(benzo[d]thiazol-5-yl)-2-(4-isopropylphenyl)acetamide](/img/structure/B2527252.png)
![3'-(3-Fluorophenyl)-1-(3-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2527253.png)
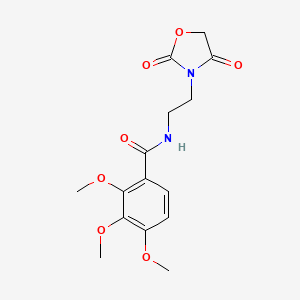
![Methyl {[3-cyano-4-(4-ethoxyphenyl)-6-methyl-5-(phenylcarbamoyl)-1,4-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2527258.png)
![N-(4-bromophenyl)-2-(5-methyl-3-oxo-7-(pyridin-2-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2527260.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B2527261.png)
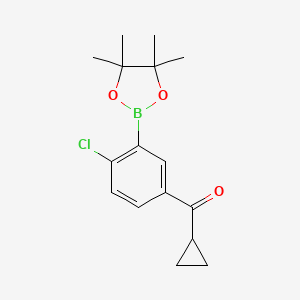
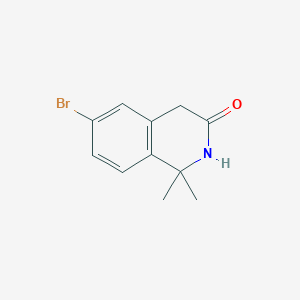
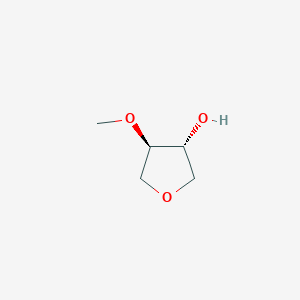

![4-(5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2527270.png)
